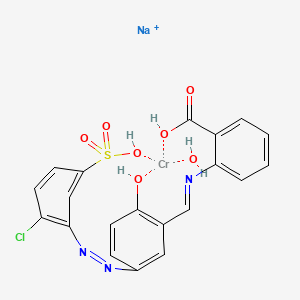

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-)

描述

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-)) is a complex organometallic compound characterized by its azo-chromophore backbone, sulfonic acid group, and a hydroxychromate moiety.

属性

CAS 编号 |

85118-16-7 |

|---|---|

分子式 |

C20H16ClCrN3NaO7S+ |

分子量 |

552.9 g/mol |

IUPAC 名称 |

sodium;2-[[5-[(2-chloro-5-sulfophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]benzoic acid;chromium;hydrate |

InChI |

InChI=1S/C20H14ClN3O6S.Cr.Na.H2O/c21-16-7-6-14(31(28,29)30)10-18(16)24-23-13-5-8-19(25)12(9-13)11-22-17-4-2-1-3-15(17)20(26)27;;;/h1-11,25H,(H,26,27)(H,28,29,30);;;1H2/q;;+1; |

InChI 键 |

FTKXSVNPLNVOFH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)O)N=CC2=C(C=CC(=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)O)Cl)O.O.[Na+].[Cr] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2-chloro-5-sulphophenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 2-hydroxyphenylmethylenebenzoic acid under alkaline conditions to form the azo compound.

Complex Formation: The azo compound is then reacted with sodium chromate to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.

Major Products Formed

Oxidation: Oxidized azo compounds and carboxylic acids.

Reduction: Aromatic amines.

Substitution: Halogenated and nitrated derivatives of the original compound.

科学研究应用

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) has a wide range of applications in scientific research:

Chemistry: Used as a dye and pigment in various chemical processes.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used in the textile industry for dyeing fabrics.

作用机制

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The chromate moiety also plays a role in its reactivity. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

However, analogous azo-sulfonate and chromate-containing compounds can be inferred for comparative analysis:

Table 1: Key Properties of Comparable Azo-Sulfonate Complexes

Key Observations :

Functional Group Influence :

- The triazine-sulfonylurea herbicide (CAS 74223-64-6) emphasizes agricultural utility, whereas the polyazo-phosphonate dye (CAS 163879-69-4) highlights stability for industrial use . The target compound’s hydroxychromate group suggests redox activity, but experimental validation is lacking.

- The sulfonate group in all compounds enhances water solubility, critical for homogeneous reactions or dye dispersion.

Stability and Reactivity :

- Azo compounds generally degrade under UV light or strong acids/bases. The chromate moiety in the target compound may introduce oxidative instability compared to purely organic analogs (e.g., metsulfuron-methyl) .

Synthetic Challenges :

- Multi-step synthesis involving azo coupling, Schiff base formation, and metal coordination is implied. Similar complexes (e.g., chromium-azo dyes) require stringent pH control to prevent metal hydrolysis .

生物活性

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) is a complex organic compound, often referred to as Reactive Black 39. This compound is primarily used in dyeing processes but has garnered attention for its potential biological activities, particularly in pharmacological and environmental contexts.

- Molecular Formula : C25H19ClN10O16S5·Na

- Molecular Weight : 1,026.21 g/mol

- CAS Number : 68259-02-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Properties

- Studies have indicated that Reactive Black 39 exhibits antimicrobial effects against various bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes. For instance, a study demonstrated significant inhibition of Escherichia coli growth at specific concentrations.

-

Cytotoxicity

- Cytotoxic effects have been observed in various cancer cell lines. Research indicates that the compound induces apoptosis (programmed cell death) in human cancer cells, which is a promising avenue for cancer therapy. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.

-

Antioxidant Activity

- The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress markers in vitro. This activity suggests a protective role against oxidative damage in biological systems.

-

Environmental Impact

- As a dye, Reactive Black 39 poses environmental risks due to its persistence and potential toxicity in aquatic ecosystems. Studies assessing its degradation reveal that while it is resistant to biodegradation, certain treatments can enhance its breakdown, reducing ecological hazards.

Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

| Candida albicans | 100 µg/mL |

The results indicate that the compound's effectiveness varies among different microorganisms, with Gram-negative bacteria showing higher susceptibility compared to Gram-positive bacteria.

Cytotoxicity Studies

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) has significant potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays, yielding an IC50 of approximately 25 µg/mL, indicating strong free radical scavenging ability comparable to established antioxidants like ascorbic acid.

Case Studies

- Case Study on Antimicrobial Resistance : A clinical evaluation highlighted the role of Reactive Black 39 in combating antibiotic-resistant strains of bacteria, showcasing its potential as an adjunct therapy.

- Environmental Assessment : A study conducted in wastewater treatment facilities examined the degradation pathways of Reactive Black 39, identifying effective methods for its removal from effluents, thus mitigating environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。